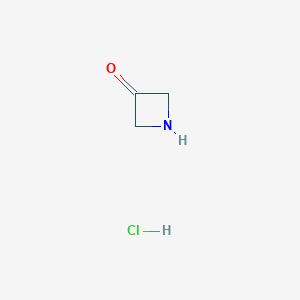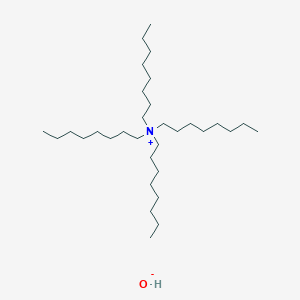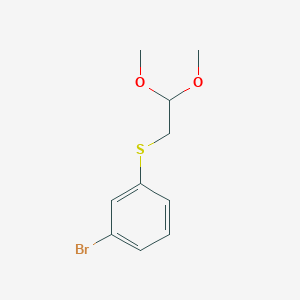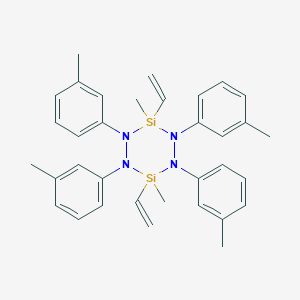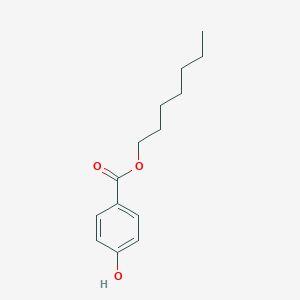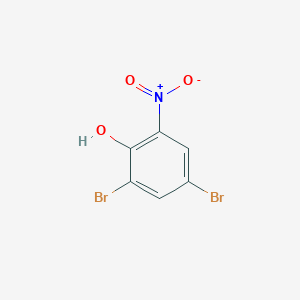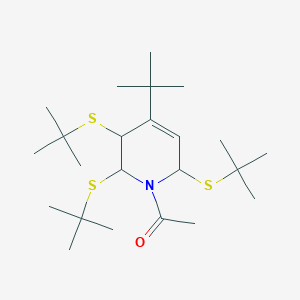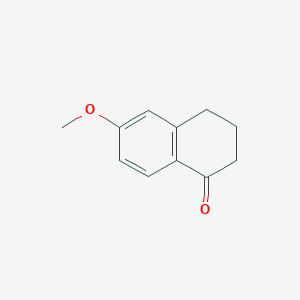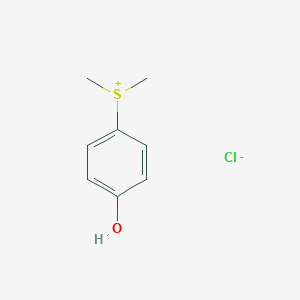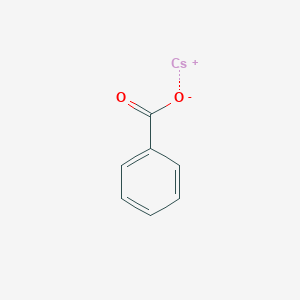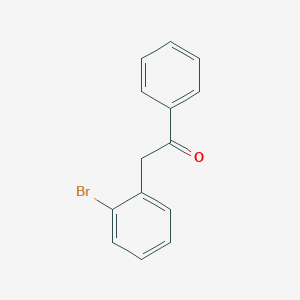
2-(2-溴苯基)苯乙酮
描述
2-(2-Bromophenyl)acetophenone, also known as 1-(2-bromophenyl)ethanone, is an organic compound with the molecular formula C14H11BrO. This compound is characterized by the presence of a bromine atom attached to the phenyl ring and a carbonyl group attached to the acetophenone moiety. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals, agrochemicals, and dyes .
科学研究应用
2-(2-Bromophenyl)acetophenone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various aromatic compounds.
Industry: Utilized in the production of dyes and agrochemicals.
作用机制
Target of Action
It’s known that this compound is used in the synthesis of various organic compounds , suggesting that its targets could be diverse depending on the specific context of its use.
Mode of Action
2-(2-Bromophenyl)acetophenone undergoes enantioselective addition reaction with phenylacetylene, catalyzed by chiral camphorsulfonamide . It also reacts with aliphatic primary amines in the presence of a palladium catalyst to afford 3-methyleneisoindolin-1-ones . These reactions suggest that the compound interacts with its targets through covalent bonding, leading to the formation of new chemical entities.
Result of Action
The molecular and cellular effects of 2-(2-Bromophenyl)acetophenone’s action would depend on the specific compounds it helps synthesize . For instance, it’s used in the synthesis of 3-methyleneisoindolin-1-ones , which could have various effects at the molecular and cellular levels depending on their specific structures and properties.
Action Environment
The action, efficacy, and stability of 2-(2-Bromophenyl)acetophenone can be influenced by various environmental factors. For instance, its reactions with other compounds can be affected by factors such as temperature, pH, and the presence of catalysts .
生化分析
Cellular Effects
Therefore, it is not possible to provide a detailed account of how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Brominated acetophenones are known to participate in free radical reactions, which could potentially lead to changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that brominated acetophenones can undergo various reactions under different conditions .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of 2-(2-Bromophenyl)acetophenone in animal models .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)acetophenone typically involves the bromination of acetophenone derivatives. One common method includes the reaction of acetophenone with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the ortho position .
Industrial Production Methods: Industrial production of 2-(2-Bromophenyl)acetophenone often employs a two-step process. The first step involves the bromination of ethyl benzene compounds using bromate, bromide, and sulfuric acid as brominating reagents. This is followed by hydrolysis of the resulting (1,1,2-tribromoethyl) benzene derivatives to obtain the desired compound .
化学反应分析
Types of Reactions: 2-(2-Bromophenyl)acetophenone undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Addition Reactions: It undergoes enantioselective addition reactions with aliphatic primary amines in the presence of palladium catalysts to form 3-methyleneisoindolin-1-ones.
Oxidation and Reduction Reactions: The carbonyl group can be reduced to form alcohols or oxidized to form carboxylic acids.
Common Reagents and Conditions:
Bromine and Iron(III) Bromide: Used for bromination reactions.
Palladium Catalysts: Employed in addition reactions with amines.
Hydrogenation Catalysts: Used for reduction reactions.
Major Products Formed:
3-Methyleneisoindolin-1-ones: Formed from addition reactions with amines.
Alcohols and Carboxylic Acids: Formed from reduction and oxidation reactions, respectively.
相似化合物的比较
2-Bromoacetophenone: Similar in structure but lacks the additional phenyl ring.
4-Bromoacetophenone: Bromine atom is positioned at the para position instead of the ortho position.
2-(2-Bromophenyl)ethanol: Contains a hydroxyl group instead of a carbonyl group.
Uniqueness: 2-(2-Bromophenyl)acetophenone is unique due to its specific substitution pattern, which imparts distinct reactivity and applications in organic synthesis and pharmaceutical research. Its ability to undergo selective reactions and form complex molecules makes it a valuable intermediate in various chemical processes .
属性
IUPAC Name |
2-(2-bromophenyl)-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO/c15-13-9-5-4-8-12(13)10-14(16)11-6-2-1-3-7-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKUTYSDSVMXDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384326 | |
| Record name | 2-(2-BROMOPHENYL)ACETOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16897-97-5 | |
| Record name | 2-(2-BROMOPHENYL)ACETOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


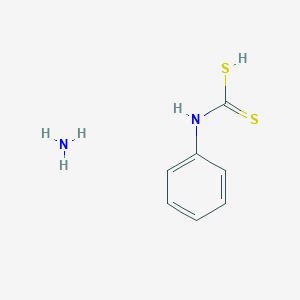
methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt](/img/structure/B92432.png)
